molecular formula C20H18N2O4S2 B2458014 3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 622349-58-0

3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2458014
CAS No.: 622349-58-0
M. Wt: 414.49
InChI Key: KYRAFZWMIREFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with trimethyl groups and a benzo[d]thiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps The benzo[d]thiazol-2-yl moiety is then attached through a series of coupling reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzo[d]thiazol-2-yl moiety and exhibit similar chemical properties.

    Benzofuran derivatives: Compounds with a benzofuran core, which may have different substituents but share the core structure.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups, which contribute to their reactivity and stability.

Uniqueness

3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is unique due to the specific combination of functional groups and the overall molecular architecture. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

3,5,6-trimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-10-7-14-12(3)18(26-16(14)8-11(10)2)19(23)22-20-21-15-6-5-13(28(4,24)25)9-17(15)27-20/h5-9H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRAFZWMIREFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.